

Application Notes and Protocols: Laboratory Preparation of 2-Bromo-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4-methylaniline**

Cat. No.: **B145976**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

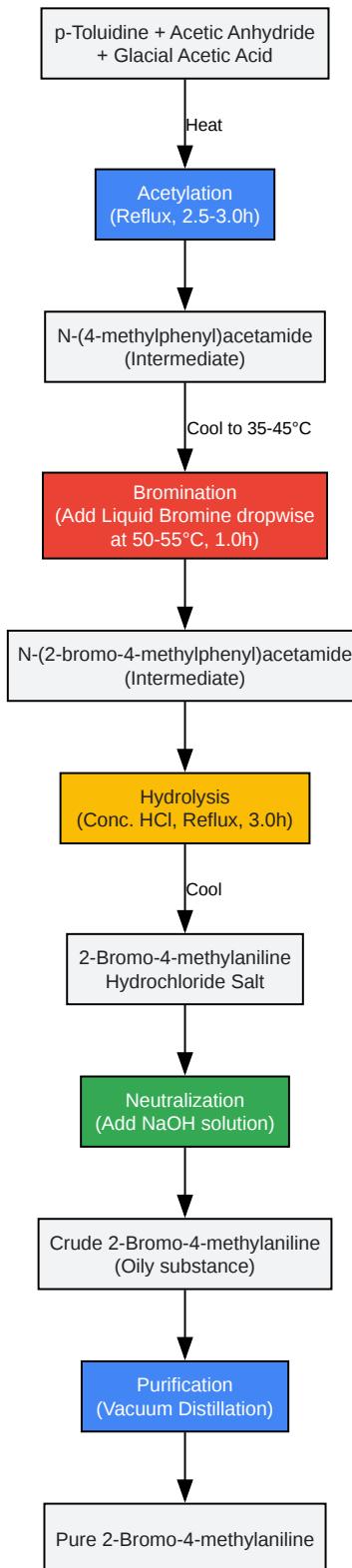
This document provides detailed procedures for the laboratory synthesis of **2-Bromo-4-methylaniline**, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The protocols outlined below are based on established chemical transformations, primarily involving the electrophilic bromination of 4-methylaniline (p-toluidine).

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-4-methylaniline** is presented in the table below for easy reference.

Property	Value
CAS Number	583-68-6[4]
Molecular Formula	C ₇ H ₈ BrN[5]
Molecular Weight	186.05 g/mol [5]
Appearance	Colorless liquid[4]
Melting Point	26°C[4]
Boiling Point	240°C[4]
Density	1.500 g/cm ³ [4]
Refractive Index	1.6020[4]
Solubility	Soluble in alcohols and ethers; insoluble in water[4]

Experimental Protocols


The most common and reliable laboratory method for the synthesis of **2-Bromo-4-methylaniline** involves a three-step process starting from p-toluidine. This method utilizes an acetylation step to protect the amino group, thereby controlling the regioselectivity of the subsequent bromination.[2]

Overall Reaction Scheme:

- Acetylation: p-Toluidine is reacted with acetic anhydride to form N-(4-methylphenyl)acetamide.
- Bromination: The protected intermediate, N-(4-methylphenyl)acetamide, is brominated to yield N-(2-bromo-4-methylphenyl)acetamide.
- Hydrolysis: The acetyl group is removed by acid or base hydrolysis to give the final product, **2-Bromo-4-methylaniline**.[2]

Experimental Workflow Diagram

Synthesis Workflow for 2-Bromo-4-methylaniline

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the multi-step synthesis of **2-Bromo-4-methylaniline**.

Detailed Methodology

Step 1: Acetylation of p-Toluidine

- To a 3-liter three-neck flask equipped with a mechanical stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[4]
- Stir the mixture and heat to reflux for 2.5-3.0 hours.[4]
- After the reflux period, allow the reaction mixture to cool naturally to 35-45°C while continuing to stir.[4] The resulting solution contains N-(4-methylphenyl)acetamide.

Step 2: Bromination of N-(4-methylphenyl)acetamide

- While maintaining the temperature of the cooled solution between 50-55°C, add 450-500 g of liquid bromine dropwise.[4] Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.
- After the addition is complete, continue to stir the mixture at 50-55°C for an additional hour. [4]
- Pour the reaction mixture into 10-20 liters of ice water with vigorous stirring.[4]
- The precipitated solid, N-(2-bromo-4-methylphenyl)acetamide, is collected by filtration, washed with water, and can be further purified by crystallization from 80% ethanol to obtain white, needle-like crystals.[4]

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

- In a 3-liter single-neck flask, place the N-(2-bromo-4-methylphenyl)acetamide obtained from the previous step, 700-800 mL of glacial acetic acid, and 700-800 mL of concentrated hydrochloric acid.[4]
- Heat the mixture to reflux for 3.0 hours.[4]

- Allow the solution to cool completely, which will result in the precipitation of the crude hydrochloride salt of the product.[4]
- Collect the solid by filtration, wash with ethanol, and dry.[4]

Step 4: Isolation and Purification of 2-Bromo-4-methylaniline

- Suspend the dried hydrochloride salt in 1200 mL of water in a beaker.[4]
- Prepare a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water.
- With rapid stirring, add the sodium hydroxide solution to the hydrochloride salt suspension. This will liberate the free amine as an oily substance.[4]
- Separate the oily layer and purify it by vacuum distillation to obtain the final product, **2-Bromo-4-methylaniline**.[4] The expected yield is between 51-57%. [4]

Alternative Bromination Agents

While molecular bromine is commonly used, other brominating agents such as N-bromosuccinimide (NBS) can also be employed for the bromination step. The use of NBS may offer advantages in terms of handling and selectivity.[1][2] Additionally, an in-situ generation of bromine using a hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) system has been reported to yield the monobrominated product in high yields with reduced formation of dibrominated byproducts.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-Bromo-4-methylaniline | 583-68-6 | Benchchem [benchchem.com]

- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Bromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Laboratory Preparation of 2-Bromo-4-methylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b145976#laboratory-preparation-of-2-bromo-4-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com